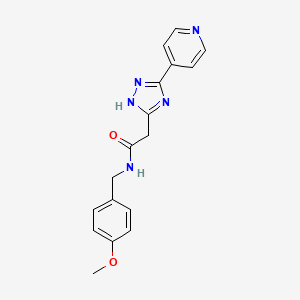
N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTA belongs to the family of triazole compounds, which have been extensively studied for their biological activities. In
Wirkmechanismus
The mechanism of action of MPTA is not fully understood, but it is thought to involve the modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs that modulate neuronal activity. MPTA has been shown to enhance the activity of GABA receptors, leading to increased neurotransmitter release and enhanced cognitive function.
Biochemical and Physiological Effects:
MPTA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPTA can inhibit the growth of cancer cells and bacteria, suggesting its potential as an antitumor and antimicrobial agent. In vivo studies have shown that MPTA can enhance the cognitive function of mice, as well as modulate the activity of GABA receptors. However, the long-term effects of MPTA on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
MPTA has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields of scientific research. However, MPTA also has some limitations, including its relatively high cost and limited availability. In addition, the long-term effects of MPTA on human health are not fully understood, and caution should be exercised when handling and using this compound in the lab.
Zukünftige Richtungen
There are several future directions for the study of MPTA. One potential direction is the development of new drugs based on MPTA, which could have applications in the treatment of cancer and infectious diseases. Another direction is the further exploration of the mechanism of action of MPTA, which could provide insights into the regulation of neurotransmitter release and the modulation of neuronal activity. Finally, the long-term effects of MPTA on human health should be studied in more detail, to ensure its safety and efficacy for scientific research.
Synthesemethoden
The synthesis of MPTA involves the reaction of 4-methoxybenzyl chloride with 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine in the presence of sodium bicarbonate and acetonitrile. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of MPTA is typically around 70%, and the purity can be verified by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPTA has been shown to have antitumor and antimicrobial activities, making it a promising candidate for the development of new drugs. In pharmacology, MPTA has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. In neuroscience, MPTA has been shown to enhance the cognitive function of mice, suggesting its potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-4-2-12(3-5-14)11-19-16(23)10-15-20-17(22-21-15)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFTDRISABJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)
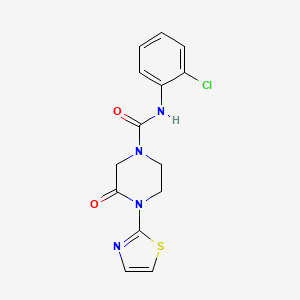
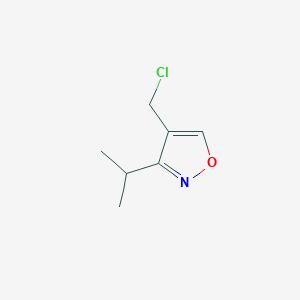
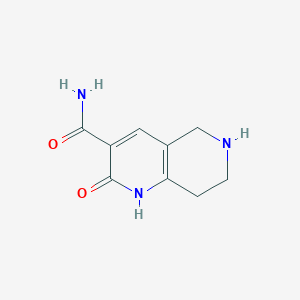
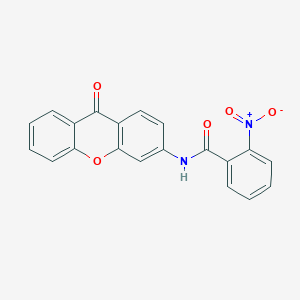
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)
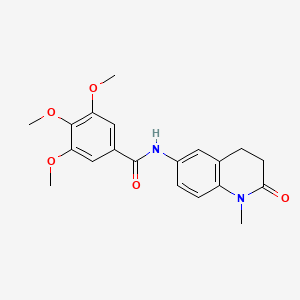
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)
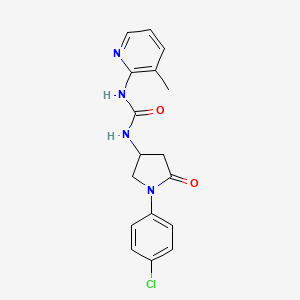


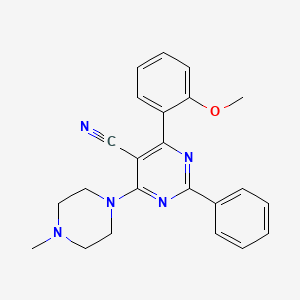

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)